(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) is a bisbenzofuran derivative with potential anti-malarial properties. This compound is characterized by its complex structure, which includes a nonane backbone and benzofuran rings, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) involves multiple steps, typically starting with the preparation of benzofuran derivatives. These derivatives are then linked through a nonane chain, followed by the introduction of aminomethaniminium groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzofuran rings, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the aminomethaniminium groups, converting them into primary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its potential anti-malarial properties make it a candidate for drug development and biological studies.
Medicine: Research is ongoing to explore its therapeutic potential in treating malaria and other diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) exerts its effects involves interaction with molecular targets in the malaria parasite. The compound likely interferes with the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways involved are still under investigation, but the benzofuran rings and aminomethaniminium groups are believed to play crucial roles.
Vergleich Mit ähnlichen Verbindungen
(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) can be compared with other bisbenzofuran derivatives, such as:
(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium): Similar in structure but with different functional groups.
(Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium): Another bisbenzofuran derivative with potential anti-malarial properties.
The uniqueness of (Nonane-1,9-diylbis(benzofuran-2,5-diyl))bis(aminomethaniminium) lies in its specific combination of functional groups and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C27H34N4O2+2 |
---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
[amino-[2-[9-[5-[amino(azaniumylidene)methyl]-1-benzofuran-2-yl]nonyl]-1-benzofuran-5-yl]methylidene]azanium |
InChI |
InChI=1S/C27H32N4O2/c28-26(29)18-10-12-24-20(14-18)16-22(32-24)8-6-4-2-1-3-5-7-9-23-17-21-15-19(27(30)31)11-13-25(21)33-23/h10-17H,1-9H2,(H3,28,29)(H3,30,31)/p+2 |
InChI-Schlüssel |
MXYOZKCEQJLPGD-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC2=C(C=C1C(=[NH2+])N)C=C(O2)CCCCCCCCCC3=CC4=C(O3)C=CC(=C4)C(=[NH2+])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.